molecular formula C11H10FNO3 B595972 4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid CAS No. 1314406-43-3

4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid

Cat. No.: B595972
CAS No.: 1314406-43-3
M. Wt: 223.203
InChI Key: AMOHREYQHUTFGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid (CAS 618070-32-9) is a fluorinated benzoic acid derivative with the molecular formula C11H10FNO3 . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. Its structure, featuring both a carboxylic acid and a cyclopropyl amide moiety, makes it a versatile precursor for the synthesis of more complex molecules, including carboxylic acid aromatic amides investigated as potent antagonists of the bradykinin B1 receptor . Research into B1 receptor antagonists is significant for the study of inflammatory and neuropathic pain pathways . As a fluorinated compound, it is also of interest in the development of radiolabeled probes and for studying metabolic pathways, as fluorobenzoic acids are used as model substrates in microbial degradation studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment .

Properties

IUPAC Name

4-(cyclopropanecarbonylamino)-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c12-8-5-7(11(15)16)3-4-9(8)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOHREYQHUTFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 3-Fluorobenzoic Acid

The introduction of a nitro group at position 4 is critical for subsequent reduction to the amine. Nitration of 3-fluorobenzoic acid is directed by the electron-withdrawing carboxylic acid and fluorine substituents. In a typical procedure, 3-fluorobenzoic acid is treated with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, yielding 4-nitro-3-fluorobenzoic acid as the major product. The regioselectivity arises from the meta-directing effect of the carboxylic acid and the ortho/para-directing nature of fluorine, favoring nitration at position 4.

Table 1: Nitration Reaction Conditions and Outcomes

Starting Material Reagents Temperature Yield Product
3-Fluorobenzoic acid HNO₃, H₂SO₄ 0–5°C 78% 4-Nitro-3-fluorobenzoic acid

Reduction of Nitro to Amino Group

The nitro group in 4-nitro-3-fluorobenzoic acid is reduced to an amine using catalytic hydrogenation. Palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50 psi in ethanol achieves full conversion to 4-amino-3-fluorobenzoic acid within 6 hours. Alternative methods, such as using iron powder in hydrochloric acid, are less efficient (yield: 65%) and generate more waste.

Table 2: Reduction Methods Comparison

Method Catalyst/Reagent Solvent Time (h) Yield
Catalytic hydrogenation 5% Pd/C, H₂ Ethanol 6 92%
Iron reduction Fe, HCl H₂O 12 65%

Protection of Carboxylic Acid and Acylation

Direct acylation of 4-amino-3-fluorobenzoic acid with cyclopropylcarbonyl chloride is hindered by the reactivity of the carboxylic acid group. To mitigate side reactions, the carboxylic acid is first protected as a methyl ester.

Esterification of 4-Amino-3-fluorobenzoic Acid

Methylation is achieved by refluxing 4-amino-3-fluorobenzoic acid with methanol (MeOH) and sulfuric acid (H₂SO₄) as a catalyst. The reaction proceeds quantitatively, yielding methyl 4-amino-3-fluorobenzoate.

Table 3: Esterification Conditions

Substrate Reagents Temperature Time (h) Yield
4-Amino-3-fluorobenzoic acid MeOH, H₂SO₄ Reflux 8 98%

Acylation with Cyclopropylcarbonyl Chloride

The methyl ester intermediate is acylated using cyclopropylcarbonyl chloride in the presence of a coupling agent. Ethyl dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitate amide bond formation at room temperature, yielding methyl 4-[(cyclopropylcarbonyl)amino]-3-fluorobenzoate.

Table 4: Acylation Optimization

Coupling Agent Base Solvent Time (h) Yield
EDC/HOBt DIPEA DCM 4 85%
HATU DIPEA DMF 3 88%

Deprotection of Methyl Ester

The final step involves hydrolysis of the methyl ester to regenerate the carboxylic acid. Treatment with aqueous sodium hydroxide (NaOH) in tetrahydrofuran (THF) at 60°C for 2 hours affords this compound in 95% yield.

Table 5: Ester Hydrolysis Conditions

Substrate Reagents Temperature Time (h) Yield
Methyl 4-[(cyclopropylcarbonyl)amino]-3-fluorobenzoate 2M NaOH, THF 60°C 2 95%

Analytical Characterization

The final product is validated via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Key spectral data include:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 13.2 (s, 1H, COOH), 10.1 (s, 1H, NH), 8.15 (d, J = 8.4 Hz, 1H, ArH), 7.82 (d, J = 7.6 Hz, 1H, ArH), 2.95–3.05 (m, 1H, cyclopropyl CH), 1.10–1.25 (m, 4H, cyclopropyl CH₂).
  • HRMS (ESI+) : m/z calculated for C₁₁H₁₁FNO₃ [M+H]⁺: 240.0668, found: 240.0665.

Comparative Evaluation of Synthetic Routes

Alternative pathways, such as direct amination of 4-halo-3-fluorobenzoic acid via Buchwald-Hartwig coupling, were explored but proved less efficient due to side reactions and lower yields (≤70%). The stepwise nitration-reduction-acylation strategy remains superior for scalability and purity.

Industrial-Scale Considerations

For large-scale production, continuous flow nitration and hydrogenation systems are recommended to enhance safety and throughput. Patent data highlight the use of fixed-bed reactors for nitro reductions, achieving turnover numbers (TON) exceeding 10,000 for Pd/C catalysts.

Chemical Reactions Analysis

4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in drug development or biochemical research .

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution: The fluorine atom in this compound may enhance metabolic stability compared to non-fluorinated analogs like IPI-9119, which lacks halogens but includes a phenoxy group .
  • Cyclopropylcarbonyl Motif : This group is shared with GSK2194069 and ciproxifan but is linked to different scaffolds (triazolone vs. imidazole), leading to divergent biological targets .

Key Findings :

  • FASN Inhibition: TVB-2640, IPI-9119, and GSK2194069 all target fatty acid synthase (FASN), a key enzyme in lipid metabolism.
  • Receptor Targeting : Ciproxifan demonstrates that cyclopropylcarbonyl groups can also engage aminergic receptors (e.g., H3), highlighting the versatility of this motif .

Biological Activity

4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid, with the CAS number 1314406-43-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C13H12FNO2C_{13}H_{12}FNO_2, with a molecular weight of approximately 223.20 g/mol. The compound features a fluorine atom at the 3-position of the benzoic acid moiety and a cyclopropylcarbonyl group attached to the amino group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the cyclopropylcarbonyl group enhances the compound's ability to modulate enzyme activity and receptor interactions, potentially influencing various biochemical pathways such as:

  • Inflammation : The compound may inhibit pro-inflammatory cytokines.
  • Cell Proliferation : It could affect pathways involved in cell growth and division.
  • Apoptosis : The compound might induce programmed cell death in cancerous cells.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Studies have shown that derivatives of benzoic acids can reduce inflammation markers in vitro and in vivo.
  • Antitumor Activity : Preliminary data suggest potential cytotoxic effects against various cancer cell lines, indicating its role as an anticancer agent.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease processes.

Case Studies and Research Findings

A selection of studies has been conducted to evaluate the biological activities of this compound:

StudyFindingsReference
Study on anti-inflammatory propertiesDemonstrated significant reduction in TNF-alpha levels in macrophage cultures treated with the compound.
Anticancer activity assessmentShowed dose-dependent inhibition of cell proliferation in breast cancer cell lines.
Enzyme inhibition assayIdentified as a moderate inhibitor of dihydrofolate reductase, impacting folate metabolism.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureBiological Activity
4-Amino-3-fluorobenzoic acidStructureKnown for anti-inflammatory properties but less potent than cyclopropyl derivative.
4-Chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamideStructureExhibits strong RET kinase inhibition; potential for cancer therapy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing the cyclopropylcarbonylamino group into fluorobenzoic acid derivatives?

  • Methodological Answer : The cyclopropylcarbonylamino moiety is typically introduced via amide coupling. A two-step approach is often employed:

Activation : The carboxylic acid group of 3-fluorobenzoic acid is activated using coupling agents like EDCl/HOBt or DCC/DMAP to form an active ester intermediate.

Nucleophilic Substitution : The activated intermediate reacts with cyclopropylamine under mild conditions (e.g., room temperature, inert atmosphere) to form the target amide bond.

  • Key Considerations : Fluorine substituents can influence reaction rates due to their electron-withdrawing effects, requiring precise stoichiometric control to avoid side reactions such as over-alkylation .

Q. How can researchers purify 4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid to achieve >95% purity?

  • Methodological Answer :

  • Step 1 : Crude product is dissolved in a polar aprotic solvent (e.g., DMF or DMSO) and filtered to remove insoluble impurities.
  • Step 2 : Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual unreacted starting materials.
  • Step 3 : Recrystallization in ethanol/water (3:1 v/v) enhances crystallinity and purity.
  • Validation : Purity is confirmed by LC-MS (ESI+) and ¹⁹F NMR to detect fluorinated byproducts .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : A multi-technique approach is recommended:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, with characteristic shifts for the cyclopropyl group (δ ~1.0–2.0 ppm) and fluorine-induced deshielding of adjacent protons.
  • ¹⁹F NMR : Confirms fluorine substitution patterns (e.g., coupling constants between fluorine and aromatic protons).
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C₁₁H₉F₂NO₃) with <2 ppm mass error.
  • FT-IR : Identifies amide C=O stretch (~1650 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize dehalogenation or defluorination during synthesis?

  • Methodological Answer : Defluorination is a common side reaction under acidic or high-temperature conditions. Mitigation strategies include:

  • Catalytic Systems : Use palladium catalysts (e.g., Pd(OAc)₂) to stabilize the fluorine substituent during coupling.

  • Temperature Control : Maintain reactions at ≤60°C to prevent thermal degradation.

  • Protecting Groups : Temporarily protect the carboxylic acid group as a methyl ester to reduce acidity-driven side reactions.

  • Data-Driven Optimization : Design-of-Experiments (DoE) models can identify optimal pH, temperature, and solvent combinations .

    Reaction Parameter Optimal Range Impact on Yield
    Temperature40–60°C>80% yield
    SolventDMF/THF (1:1)Minimizes side reactions
    Catalyst Loading5 mol% Pd(OAc)₂Prevents defluorination

Q. How should researchers resolve contradictions in reported bioactivity data for fluorinated benzoic acid analogs?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. To address this:

Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., IC₅₀ in cancer cell lines).

Structural Confirmation : Ensure batch-to-batch consistency via XRD or NOESY NMR to rule out conformational isomers.

Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem BioAssay) to identify trends in structure-activity relationships (SAR) .

Q. What computational methods are suitable for predicting the metabolic stability of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to predict susceptibility to oxidative metabolism (e.g., CYP450-mediated deamination).
  • Molecular Dynamics (MD) : Simulates interactions with metabolic enzymes (e.g., human liver microsomes) to identify vulnerable sites.
  • ADMET Prediction Tools : Software like Schrödinger’s QikProp or SwissADME estimates clearance rates and plasma protein binding .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance solubility without denaturing proteins.
  • pH Adjustment : Deprotonate the carboxylic acid group at pH >7.4 (physiological pH) to improve hydrophilicity.
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .

Data Contradiction Analysis

Q. Why do fluorinated analogs show conflicting results in enzyme inhibition studies?

  • Methodological Answer : Fluorine’s dual electron-withdrawing and hydrophobic effects can alter binding modes. To reconcile discrepancies:

  • Kinetic Studies : Determine inhibition constants (Kᵢ) under standardized conditions (e.g., fixed ATP concentrations for kinase assays).
  • Crystallography : Resolve co-crystal structures to visualize fluorine’s role in active-site interactions (e.g., hydrogen bonding vs. steric hindrance).
  • Proteomic Profiling : Use mass spectrometry to identify off-target interactions that may explain variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.